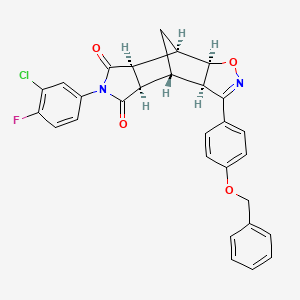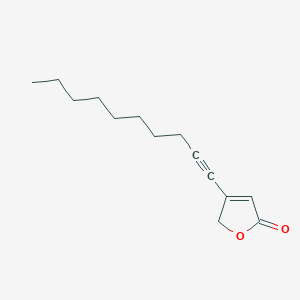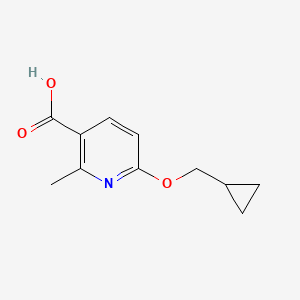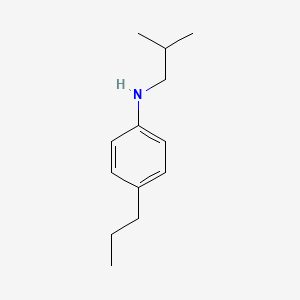
2,7,8-Trimethyl-5-nitro-4-(piperidin-1-yl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7,8-Trimethyl-5-nitro-4-(piperidin-1-yl)quinoline is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the piperidine ring in this compound adds to its pharmacological significance, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,7,8-Trimethyl-5-nitro-4-(piperidin-1-yl)quinoline typically involves the nitration of a quinoline derivative followed by the introduction of the piperidine ring. One common method includes the reaction of 2,7,8-trimethylquinoline with nitric acid to introduce the nitro group at the 5-position. Subsequently, the piperidine ring is introduced through a nucleophilic substitution reaction using piperidine under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products .
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amine. This reaction is typically carried out using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Halogenating agents such as chlorine or bromine, basic conditions.
Major Products Formed:
Reduction: Formation of 2,7,8-Trimethyl-5-amino-4-(piperidin-1-yl)quinoline.
Substitution: Formation of halogenated derivatives of the original compound.
Applications De Recherche Scientifique
2,7,8-Trimethyl-5-nitro-4-(piperidin-1-yl)quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,7,8-Trimethyl-5-nitro-4-(piperidin-1-yl)quinoline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The piperidine ring enhances the compound’s ability to cross cell membranes and reach intracellular targets. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to the compound’s biological activities .
Comparaison Avec Des Composés Similaires
2,7,8-Trimethylquinoline: Lacks the nitro and piperidine groups, making it less biologically active.
5-Nitroquinoline: Contains the nitro group but lacks the piperidine ring, resulting in different pharmacological properties.
4-(Piperidin-1-yl)quinoline: Contains the piperidine ring but lacks the nitro group, affecting its reactivity and biological activity.
Uniqueness: 2,7,8-Trimethyl-5-nitro-4-(piperidin-1-yl)quinoline is unique due to the combination of the nitro group and the piperidine ring. This combination enhances its biological activity and makes it a versatile compound for various scientific applications. The presence of the nitro group allows for specific chemical reactions, while the piperidine ring improves its pharmacokinetic properties .
Propriétés
Numéro CAS |
919779-33-2 |
|---|---|
Formule moléculaire |
C17H21N3O2 |
Poids moléculaire |
299.37 g/mol |
Nom IUPAC |
2,7,8-trimethyl-5-nitro-4-piperidin-1-ylquinoline |
InChI |
InChI=1S/C17H21N3O2/c1-11-9-15(20(21)22)16-14(19-7-5-4-6-8-19)10-12(2)18-17(16)13(11)3/h9-10H,4-8H2,1-3H3 |
Clé InChI |
ZMCFADYIVFEJKG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C(=CC(=NC2=C1C)C)N3CCCCC3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Iodo-2-[2-(2-methoxyphenyl)ethenyl]benzene](/img/structure/B12637393.png)

![5-{4-[(Cyanomethyl)amino]phenyl}-1-methyl-1H-pyrrole-2-carbonitrile](/img/structure/B12637397.png)

![2-[4-Methyl-5-(ethoxycarbonyl)-2-thiazolyl]pyridine 1-oxide](/img/structure/B12637429.png)



![4-{1-Amino-2-[(octane-1-sulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide](/img/structure/B12637441.png)

![N-Hydroxy-N~2~-{2-[(naphthalen-1-yl)amino]ethyl}glycinamide](/img/structure/B12637460.png)

